molecular formula C₂₇H₃₃D₃N₂O₆ B1156078 Ivabradine-d3 N-oxide

Ivabradine-d3 N-oxide

Cat. No.: B1156078
M. Wt: 487.6
Attention: For research use only. Not for human or veterinary use.
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Description

Ivabradine-d3 N-oxide is a deuterated derivative of ivabradine, a selective inhibitor of the If current in the sinoatrial node, clinically used to treat chronic heart failure and angina pectoris. The "d3" designation indicates substitution with three deuterium atoms, enhancing metabolic stability for research purposes, particularly in pharmacokinetic (PK) and bioanalytical studies. The N-oxide functional group modifies the compound’s polarity and solubility, influencing its distribution and excretion profiles.

Properties

Molecular Formula

C₂₇H₃₃D₃N₂O₆

Molecular Weight

487.6

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C27H34N2O5·C2H2O4 (based on its oxalate salt form) .
  • Molecular Weight : 466.58 g/mol .
  • Physical Form : White to off-white crystalline solid .
  • CAS Number : 1346558-08-4 .
  • Primary Use : Laboratory research, particularly as a reference standard for impurity profiling or deuterated tracer studies .

Structural and Functional Analogues

Ivabradine and Its Impurities
  • Dehydro Ivabradine Oxalate (IVA-3 Impurity Oxalate) :
    • Shares structural similarity with Ivabradine-d3 N-oxide but lacks deuterium substitution.
    • Acts as a degradation product, highlighting the importance of this compound in stability testing .
Sorafenib N-oxide
  • Pharmacokinetic Comparison :
    • AUC and Cmax : Sorafenib N-oxide exhibits higher plasma AUC (3.74 µg·h/mL) and Cmax (0.19 µg/mL) compared to the parent drug sorafenib when co-administered with paracetamol. Similar trends are observed in brain tissue, suggesting N-oxide derivatives may enhance tissue penetration .
    • Brain Uptake : The brain-to-plasma ratio (Kp) for sorafenib N-oxide (1.229) exceeds that of sorafenib (1.051), indicating improved central nervous system distribution .
Parameter Sorafenib (Parent) Sorafenib N-oxide
Plasma AUC (µg·h/mL) 32.1 3.74
Brain Cmax (µg/mL) 2.41 0.19
Kp Value 1.051 1.229
N-oxide-containing Alkaloids
  • Antofin N-oxide and Tylophorin N-oxide: Found in Ficus septica plants, these compounds demonstrate altered bioactivity compared to their non-oxidized counterparts. For example, N-oxide derivatives often exhibit reduced cytotoxicity but enhanced solubility, a feature critical for drug formulation .

Metabolic and Stability Profiles

  • Deuterium Effects: this compound benefits from deuterium substitution, which slows hepatic metabolism (via the isotope effect), prolonging its half-life compared to non-deuterated ivabradine impurities .
  • Comparison with Other Deuterated Standards :
    • Deuterated standards like 5-Keto Bimatoprost-d5 and JW 33-d5 (listed in ) share similar applications in mass spectrometry but differ in target pathways and metabolic stability .

Pharmacological Implications

  • This contrasts with non-polar analogues like isotylocrebin, which exhibit higher lipid membrane permeability .
  • Patent Relevance :
    • N-oxide derivatives are frequently patented for their enhanced inhibitory activity (e.g., IDO1/TDO inhibitors in ), suggesting this compound could have unexplored therapeutic applications beyond analytical use .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Ivabradine-d3 N-oxide in biological matrices?

  • Methodological Answer : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE) to enhance sensitivity and reduce manual sample preparation. Calibration curves should employ weighted linear regression (e.g., 1/x weighting) to ensure precision (r² > 0.99) and limit of quantification (LLOQ) at 10 µg/kg in complex matrices like plant or tissue samples . Isotopic labeling (e.g., deuterium in Ivabradine-d3) aids in distinguishing the compound from endogenous metabolites during analysis.

Q. How can researchers validate the stability of this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (±4°C to 40°C), pH levels (1–9), and light conditions. Monitor degradation using UHPLC-MS/MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples spiked with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. What structural features of this compound necessitate specialized handling in mutagenicity assays?

  • Methodological Answer : The aromatic N-oxide moiety may trigger DNA-reactive mutagenicity alerts. Use in silico tools like Leadscope’s expert-rule-based models to screen for substructure alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass). Validate findings with Ames tests using TA98 and TA100 strains under metabolic activation (S9 fraction) to confirm or refute computational predictions .

Advanced Research Questions

Q. How can conflicting data on this compound’s mutagenicity be resolved using structure-activity relationship (SAR) fingerprinting?

  • Methodological Answer : Perform SAR fingerprint analysis by hierarchically matching 101 predefined aromatic N-oxide substructures against public/proprietary mutagenicity databases. Use statistical metrics (e.g., Fisher’s exact test) to identify subclasses with significant mutagenic correlation (e.g., quindioxin derivatives). Downgrade general alerts if non-mutagenic compounds dominate (>70% of hits) but retain subclass-specific alerts for high-risk groups .

Q. What experimental designs are optimal for studying this compound’s transport mechanisms in hepatic cells?

  • Methodological Answer : Use OCT1-transfected HEK293 cells and Oct1-knockout mice to isolate transporter-specific uptake. Compare intracellular concentrations via LC-MS in wild-type vs. knockout models. Include negative controls (e.g., HepG2 cells lacking OCT1 expression) to identify alternative transporters. Apply mixed-effects models to account for inter-individual variability in pharmacokinetic data .

Q. How should researchers address spatial variability in N-oxide flux measurements during in vivo studies?

  • Methodological Answer : Implement linear mixed-effects (LME) models with landscape and fertilization status as fixed effects, and chamber locations (F1, F2, NF) as random effects. Use Shapiro-Wilk and Levene’s tests to validate normality/homogeneity of variance pre-analysis. Apply logarithmic transformation to non-normal data and report marginal significance (P ≤ 0.09) for high-variance parameters .

Q. What computational strategies improve the predictive accuracy of this compound’s redox behavior in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model spin alignment and O-O bond formation in ligand-N-oxide radicals. Validate predictions with cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. Compare experimental redox potentials (e.g., Ru(tpy)(bpy)(H2O)]²⁺ systems) to computational outputs to refine activation energy barriers .

Methodological Notes for Data Contradiction Analysis

  • Cross-Validation : When mutagenicity assays conflict with in silico predictions, cross-reference data across multiple proprietary databases (e.g., pharmaceutical libraries) to identify context-dependent mutagenicity patterns .
  • Sensitivity Analysis : For pharmacokinetic discrepancies, use bootstrapping or Monte Carlo simulations to quantify uncertainty in transport models and isolate outlier-driven biases .
  • Meta-Analysis : Aggregate public N-oxide flux datasets and apply random-effects meta-regression to reconcile landscape-specific variations (e.g., Acrisol vs. oil palm plantations) .

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